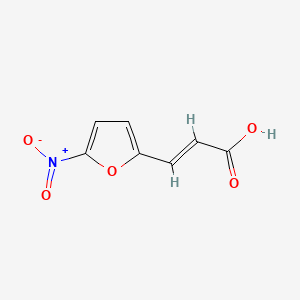

3-(5-Nitro-2-furyl)acrylic acid

Description

Historical Context and Evolution of Nitrofuran Compounds in Scientific Research

Nitrofuran compounds, a class of synthetic antibacterial agents, were first introduced in the 1940s and 1950s. nih.gov Their discovery marked a significant advancement in the fight against bacterial infections. ijabbr.com This class of drugs is characterized by a nitrofuran ring, which is essential for their antibacterial activity. ontosight.ai The mechanism of action involves the reduction of this ring by bacterial enzymes, leading to highly reactive intermediates that damage bacterial DNA, proteins, and other vital cellular components, thereby inhibiting bacterial growth. ontosight.ai

Initially, nitrofurans like nitrofurazone, nitrofurantoin (B1679001), and furazolidone (B1674277) were widely used for treating topical infections, urinary tract infections, and bacterial diarrhea. nih.gov However, concerns over the carcinogenicity of their residues led to a ban on their use in food-producing animals in many regions, including the European Union. researchgate.net Despite these concerns, the rise of antibiotic resistance has led to a renewed interest in nitrofurans. nih.govijabbr.com Researchers are now exploring new nitrofuran derivatives and repurposing existing ones to combat multidrug-resistant pathogens. nih.gov This revival is driven by their broad-spectrum activity against both Gram-positive and Gram-negative bacteria and a relatively low propensity for inducing resistance. ijabbr.comontosight.ai Current research focuses on modifying the chemical structure of nitrofurans to enhance their efficacy and minimize toxicity. ijabbr.comijabbr.com

Overview of Acrylic Acid Derivatives in Organic and Medicinal Chemistry

Acrylic acid (CH₂=CHCOOH) is the simplest unsaturated carboxylic acid, featuring a vinyl group directly attached to a carboxylic acid terminus. wikipedia.org Its derivatives, known as acrylates, are a versatile class of organic compounds with wide-ranging applications in both organic and medicinal chemistry. wikipedia.orgontosight.ai In organic chemistry, acrylic acid and its esters are key monomers in the production of a vast array of polymers, including plastics, coatings, adhesives, and elastomers. wikipedia.orgatamankimya.com The presence of a reactive double bond allows for polymerization and copolymerization with other monomers, leading to materials with diverse properties. atamankimya.comdouwin-chem.com

In the realm of medicinal chemistry, acrylic acid derivatives have been extensively studied for their potential biological activities. ontosight.ai The core acrylic acid structure can be modified with various functional groups to create compounds with specific therapeutic properties. ontosight.ai For instance, some derivatives have been investigated for their antiproliferative effects against cancer cell lines. nih.gov The ability of these compounds to interact with biological targets can be fine-tuned by altering the substituents on the acrylic acid backbone. ontosight.ai The synthesis of various acrylic acid derivatives is a continuous area of research, aiming to develop new molecules with enhanced biological efficacy and bioavailability. ontosight.ainih.gov

Positioning of 3-(5-Nitro-2-furyl)acrylic Acid as a Key Structure in Chemical Research

3-(5-Nitro-2-furyl)acrylic acid, also referred to as 5-Nitro-2-furanacrylic acid, holds a significant position in chemical research as a versatile building block, particularly in the fields of organic synthesis and pharmaceutical development. ontosight.aichemimpex.com This compound is characterized by a nitrofuran moiety, which imparts significant reactivity and biological activity. chemimpex.com Its chemical structure consists of a furan (B31954) ring with a nitro group at the 5-position and an acrylic acid chain attached to the 2-position. ontosight.ai

The synthesis of 3-(5-Nitro-2-furyl)acrylic acid typically involves the reaction of 5-nitro-2-furaldehyde (B57684) with malonic acid or its derivatives. ontosight.ai This compound serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its ability to undergo reactions like Michael addition and other coupling processes makes it a valuable tool for designing novel organic structures. chemimpex.com Research has demonstrated its potential in developing agents for cancer and inflammatory diseases, attributed to the biological activity enhanced by the nitro group. chemimpex.com Furthermore, anhydrides of 3-(5-Nitro-2-furyl)acrylic acid have been utilized as starting materials for the synthesis of various heterocyclic compounds. chempap.org

Below is a table summarizing the key properties of 3-(5-Nitro-2-furyl)acrylic acid:

| Property | Value |

| Chemical Formula | C₇H₅NO₅ chemspider.com |

| Molecular Weight | 183.119 g/mol chemspider.com |

| Appearance | Solid |

| IUPAC Name | 3-(5-nitro-2-furyl)prop-2-enoic acid |

| Synonyms | 5-Nitro-2-furanacrylic acid |

This table is interactive. You can sort and filter the data.

Properties

IUPAC Name |

(E)-3-(5-nitrofuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOWNIPZHGWKNR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38665-24-6 (hydrochloride salt) | |

| Record name | Nitrofurylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10879047 | |

| Record name | 1-(5-NO2-2-furyl)-2-(COOH)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-23-8, 15341-58-9 | |

| Record name | Nitrofurylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrofurylacrylic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015341589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6281-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-NO2-2-furyl)-2-(COOH)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-nitro-2-furyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROFURYLACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0VIF286D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 5 Nitro 2 Furyl Acrylic Acid and Its Analogues

Classical and Contemporary Approaches to Nitrofuranacrylic Acid Synthesis

The primary methods for synthesizing the acrylic acid backbone of nitrofuran derivatives involve well-established organic reactions, namely the Knoevenagel condensation and the Perkin reaction. Additionally, the introduction of the nitro group is a critical step, often achieved through the nitration of a pre-formed furylacrylic acid scaffold.

Knoevenagel Condensation and Perkin Reaction Variants

The Knoevenagel condensation is a widely utilized method for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene (B1212753) compound. wikipedia.org In the context of 3-(5-nitro-2-furyl)acrylic acid synthesis, this typically involves the condensation of 5-nitro-2-furaldehyde (B57684) with malonic acid. researchgate.netresearchgate.net The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). orgsyn.orgresearchgate.net The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and a catalyst, is also a relevant variant. wikipedia.org

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids. wikipedia.org This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid which acts as a base catalyst. wikipedia.orglongdom.orglongdom.org For the synthesis of the precursor, 3-(2-furyl)acrylic acid, furfural (B47365) is reacted with acetic anhydride and sodium acetate (B1210297). orgsyn.orgresearchgate.net The use of potassium acetate can accelerate the reaction. orgsyn.org The kinetics of the Perkin reaction for synthesizing α-furylacrylic acid have been studied, indicating that the reaction rate is influenced by the basicity of the catalyst and the polarity of the solvent. researchgate.netscut.edu.cn

| Reaction | Aldehyde | Active Methylene/Anhydride | Catalyst | Product | Reference |

| Knoevenagel Condensation | 5-Nitro-2-furaldehyde | Malonic Acid | Piperidine/Pyridine | 3-(5-Nitro-2-furyl)acrylic acid | researchgate.netresearchgate.net |

| Perkin Reaction | Furfural | Acetic Anhydride | Sodium Acetate | 3-(2-Furyl)acrylic acid | orgsyn.orgresearchgate.net |

Nitration of Furylacrylic Acid Scaffolds

The introduction of the nitro group at the 5-position of the furan (B31954) ring is a key transformation. This is typically achieved through the nitration of 3-(2-furyl)acrylic acid. A common nitrating agent for furan derivatives is acetyl nitrate (B79036), prepared from nitric acid and acetic anhydride. nih.govresearchgate.net The nitration of furan itself is often carried out at low temperatures with this reagent. nih.gov A study on the nitrodecarboxylation of 3-(2-furyl)acrylic acid using Cu(NO₃)₂ as both a nitrating agent and catalyst presents an alternative, additive-free method for generating nitroolefins. researchgate.net

Development of Stereo- and Regioselective Synthetic Routes

Achieving specific stereochemistry (E/Z isomerism) and regiochemistry (position of the nitro group) is a critical aspect of modern organic synthesis.

While the Knoevenagel condensation often favors the formation of the more stable E-isomer, achieving high stereoselectivity can be influenced by reaction conditions and the choice of catalyst. wikipedia.org Research into the stereoselective synthesis of β-amino acid derivatives from β-nitroacrylates highlights the progress in controlling stereochemistry in related systems. rsc.org However, specific studies detailing the stereoselective synthesis of 3-(5-nitro-2-furyl)acrylic acid are not extensively reported.

The regioselectivity of the nitration of 3-(2-furyl)acrylic acid is crucial for obtaining the desired 5-nitro isomer. The electron-donating nature of the furan ring directs electrophilic substitution primarily to the 5-position. However, controlling the reaction conditions is vital to prevent the formation of other isomers or degradation of the furan ring. Continuous flow platforms for the nitration of furfural have been developed to improve safety and reproducibility, which could be adapted for the nitration of furylacrylic acid. nih.govresearchgate.netresearchgate.net

Green Chemistry Principles Applied to the Synthesis of 3-(5-Nitro-2-furyl)acrylic Acid Derivatives

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance. ejcmpr.comnih.gov This includes the use of less hazardous reagents, solvent-free conditions, and energy-efficient methods like microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate Knoevenagel condensations, often leading to shorter reaction times and higher yields under solvent-free conditions with catalysts like ammonium (B1175870) acetate. hstu.ac.bdresearchgate.netfrontiersin.orgoatext.com These methods have been successfully applied to the condensation of various aromatic aldehydes with active methylene compounds and could be a viable green approach for the synthesis of 3-(5-nitro-2-furyl)acrylic acid. hstu.ac.bdresearchgate.netoatext.com

Solvent-free Perkin reactions have also been reported for the synthesis of furylacrylic acids, further contributing to the green credentials of this synthetic route. orgsyn.org The use of solid catalysts that can be easily recovered and reused also aligns with green chemistry principles.

| Green Chemistry Approach | Reaction Type | Conditions | Advantages | Potential Application | Reference |

| Microwave-Assisted Synthesis | Knoevenagel Condensation | Solvent-free, Ammonium acetate catalyst | Shorter reaction time, Higher yields | Synthesis of 3-(5-Nitro-2-furyl)acrylic acid | hstu.ac.bdresearchgate.netoatext.com |

| Continuous Flow | Nitration | In-situ generation of acetyl nitrate | Improved safety, High reproducibility | Nitration of 3-(2-furyl)acrylic acid | nih.govresearchgate.netresearchgate.net |

| Solvent-free Reaction | Perkin Reaction | --- | Reduced solvent waste | Synthesis of 3-(2-furyl)acrylic acid | orgsyn.org |

Chemical Reactivity and Derivatization Strategies of 3 5 Nitro 2 Furyl Acrylic Acid

Reactions Involving the 5-Nitro-2-furyl Moiety

The 5-nitro-2-furyl moiety is characterized by the electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the furan (B31954) ring. While the furan ring is typically susceptible to electrophilic attack, the deactivating effect of the nitro group makes such reactions challenging. Conversely, the nitro group itself is amenable to reduction, providing a gateway to amino derivatives.

The reduction of the nitro group is a common transformation for nitroaromatic compounds. Standard methodologies for the reduction of aromatic nitro groups can be applied to 3-(5-nitro-2-furyl)acrylic acid to furnish 3-(5-amino-2-furyl)acrylic acid. These methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using reagents like tin(II) chloride (SnCl2) in an acidic medium. researchgate.net The resulting amino group can then serve as a handle for further derivatization, such as acylation or diazotization reactions, opening up pathways to a broader range of functionalized furan derivatives.

Transformations of the Acrylic Acid Functional Group

The acrylic acid functional group, consisting of a carboxylic acid and a conjugated carbon-carbon double bond, offers a plethora of opportunities for chemical modification. chemimpex.com

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a classic and effective approach. masterorganicchemistry.comchemguide.co.uk The reaction is typically performed under reflux conditions, and the use of excess alcohol can drive the equilibrium towards the ester product. masterorganicchemistry.com Alternatively, resin-based catalysts can be employed for a more environmentally friendly process. chemra.com

Amide Synthesis: The synthesis of amides from 3-(5-nitro-2-furyl)acrylic acid is another important transformation. A common strategy involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, 3-(5-nitro-2-furyl)acryloyl chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acryloyl chloride can then be reacted with a wide range of primary or secondary amines to yield the corresponding N-substituted amides. jst.go.jp For instance, the reaction with various alkylamines has been reported to produce a series of 3-(5-nitro-2-furyl)acrylamides. jst.go.jp

Reactions of the Alkene: The carbon-carbon double bond in the acrylic acid moiety can participate in addition reactions. For example, Michael addition reactions are possible, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. chemimpex.com

Synthesis of Structurally Modified Analogues and Heterocyclic Derivatives

The versatile reactivity of 3-(5-nitro-2-furyl)acrylic acid makes it a valuable precursor for the synthesis of a variety of structurally modified analogues and complex heterocyclic systems.

One notable example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. This can be achieved by reacting derivatives of 3-(5-nitro-2-furyl)acrylic acid, such as its hydrazides, with appropriate cyclizing agents. The resulting compounds incorporate the (5-nitro-2-furyl)vinyl moiety attached to a 1,3,4-oxadiazole ring.

Furthermore, the acrylic acid backbone can be utilized in cycloaddition reactions to construct new ring systems. For instance, the reaction of chalcones derived from related furyl compounds with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of pyrazoline derivatives. This suggests that 3-(5-nitro-2-furyl)acrylic acid could be a suitable starting material for the synthesis of novel pyrazoline-containing compounds.

An example of a structurally related amide derivative is Furylfuramide, which has the systematic name (2Z)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide. wikipedia.org

Examination of Photochemical and Thermal Reactivity

Photochemical Reactivity: While specific studies on the photochemical reactivity of 3-(5-nitro-2-furyl)acrylic acid are not extensively documented, the behavior of the closely related compound, 3-(2-furyl)acrylic acid, provides valuable insights. The non-nitrated analogue is known to undergo [2+2] photocycloaddition reactions. This type of reaction involves the dimerization of two alkene units to form a cyclobutane (B1203170) ring upon exposure to ultraviolet (UV) light. Given the structural similarity, it is plausible that 3-(5-nitro-2-furyl)acrylic acid could exhibit similar photochemical behavior, potentially leading to the formation of cyclobutane dimers. The presence of the nitro group might influence the quantum yield and the stereochemical outcome of such reactions. Additionally, E/Z isomerization of the acrylic double bond under photochemical conditions is another potential transformation.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Derivatives

While specific experimental NMR data for 3-(5-Nitro-2-furyl)acrylic acid is not extensively published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: a furan (B31954) ring, a nitro group, and an acrylic acid moiety. High-resolution NMR is crucial for confirming the structure of its derivatives, such as esters or amides formed from the carboxylic acid group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons and the furan ring protons. The vinyl protons (H-α and H-β) of the acrylic acid chain typically appear as doublets due to coupling. The strong electron-withdrawing effect of the nitro group at the C5 position of the furan ring would significantly deshield the adjacent furan proton (H4), causing it to resonate at a higher chemical shift (further downfield) compared to its unsubstituted counterpart. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield position, often above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the low-field end of the spectrum (~165-170 ppm). The carbons of the furan ring and the vinyl group will have their chemical shifts influenced by the electronegative oxygen and nitro groups. The C5 carbon, directly attached to the nitro group, is expected to be significantly deshielded.

Derivatization, for instance, by converting the carboxylic acid to an ester, would cause a noticeable shift in the signals of the adjacent α- and β-carbons and introduce new signals corresponding to the alcohol moiety of the ester.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(5-Nitro-2-furyl)acrylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | ~168 |

| β-vinyl CH | 7.0 - 7.5 (d) | ~135 |

| α-vinyl CH | 6.0 - 6.5 (d) | ~120 |

| Furan C2 | - | ~155 |

| Furan C3-H | 6.8 - 7.2 (d) | ~115 |

| Furan C4-H | 7.5 - 7.8 (d) | ~118 |

| Furan C5 | - | ~150 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Single-Crystal X-ray Diffraction Analysis of 3-(5-Nitro-2-furyl)acrylic Acid and its Complexes

Single-crystal X-ray diffraction is the most definitive technique for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. ontosight.ai

While a specific crystal structure for 3-(5-Nitro-2-furyl)acrylic acid is not available in publicly accessible crystallographic databases, such an analysis would be expected to reveal several key features. It would confirm the planarity of the furan ring and the nitro group. A critical aspect would be to determine the torsional angle between the plane of the furan ring and the acrylic acid side chain, which influences the degree of electronic conjugation through the molecule.

Furthermore, the analysis would elucidate the intermolecular hydrogen bonding network formed by the carboxylic acid groups. It is highly probable that the molecules would form hydrogen-bonded dimers in the crystal lattice, a common structural motif for carboxylic acids. The packing of these dimers would be dictated by other weaker intermolecular forces, potentially including π-π stacking interactions between the furan rings.

Mass Spectrometry Fragmentation Pathways and Isotopic Profiling

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound and offers significant structural detail through the analysis of its fragmentation patterns. The molecular weight of 3-(5-Nitro-2-furyl)acrylic acid is 183.12 g/mol . chemimpex.com

Under electron ionization (EI), the molecule is expected to undergo several characteristic fragmentation pathways based on its functional groups. The analysis of related nitrofuran compounds, such as 5-nitro-2-furohydrazide, provides a strong basis for predicting these pathways. rsc.org

Key expected fragmentation processes include:

Loss of a hydroxyl radical (•OH): Cleavage of the carboxylic acid group can lead to the loss of •OH (17 amu), resulting in a prominent [M-17]⁺ ion. libretexts.org

Loss of a carboxyl radical (•COOH): The entire carboxylic acid group can be lost (45 amu), giving an [M-45]⁺ ion. libretexts.org

Loss of a nitro group (•NO₂): A characteristic fragmentation for aromatic nitro compounds is the loss of the nitro group (46 amu), leading to an [M-46]⁺ ion. youtube.com

Loss of nitric oxide (•NO): Another common pathway for nitroaromatics involves rearrangement and loss of •NO (30 amu) to give an [M-30]⁺ ion. youtube.com

Subsequent fragmentation of these primary ions would involve cleavage of the furan ring and the acrylic side chain, providing further structural confirmation.

Predicted Mass Spectrometry Fragmentation for 3-(5-Nitro-2-furyl)acrylic acid

| m/z Value | Proposed Ion / Structure | Neutral Loss |

| 183 | [M]⁺ (Molecular Ion) | - |

| 166 | [M - OH]⁺ | •OH (17) |

| 138 | [M - COOH]⁺ | •COOH (45) |

| 137 | [M - NO₂]⁺ | •NO₂ (46) |

| 153 | [M - NO]⁺ | •NO (30) |

| 92 | [M - COOH - NO]⁺ or [M - NO₂ - CO]⁺ | •COOH, •NO or •NO₂, CO |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. surfacesciencewestern.com The spectra of 3-(5-Nitro-2-furyl)acrylic acid are characterized by distinct vibrations corresponding to its carboxylic acid, alkene, furan, and nitro functionalities.

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibration gives rise to a strong, sharp absorption around 1700 cm⁻¹. spectroscopyonline.com

Alkene Group: The C=C stretching of the acrylic double bond is expected around 1640-1620 cm⁻¹.

Nitro Group: The nitro group displays two characteristic strong stretching vibrations in the IR spectrum: an asymmetric stretch (ν_as) typically near 1520 cm⁻¹ and a symmetric stretch (ν_s) near 1360 cm⁻¹.

Furan Ring: The furan ring exhibits several characteristic vibrations, including C-H stretching above 3100 cm⁻¹ and various ring stretching and deformation modes in the 1600-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C and symmetric NO₂ stretches often produce strong Raman signals, aiding in a comprehensive structural analysis. nih.gov

Principal Vibrational Frequencies for 3-(5-Nitro-2-furyl)acrylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong | Medium |

| Alkene | C=C stretch | 1640 - 1620 | Medium | Strong |

| Nitro | Asymmetric NO₂ stretch | ~1520 | Strong | Medium |

| Nitro | Symmetric NO₂ stretch | ~1360 | Strong | Strong |

| Furan Ring | C-O-C stretch | 1250 - 1020 | Strong | Weak |

Computational Chemistry and Theoretical Modeling of 3 5 Nitro 2 Furyl Acrylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. nih.gov Methods like Density Functional Theory (DFT) are widely used to calculate molecular geometries, energy levels, and various reactivity descriptors that predict how a molecule will behave in a chemical reaction. mdpi.com

For molecules structurally related to 3-(5-nitro-2-furyl)acrylic acid, such as 3-[5-(nitrophenyl)-2-furyl]acrylic acids, quantum chemical calculations have been employed to determine their most stable geometric configurations. researchgate.net These studies reveal that for some derivatives, the minimum internal energy is achieved when the acrylic acid chain is in a plane nearly perpendicular to the furan (B31954) ring. researchgate.net This spatial arrangement can influence how the molecule interacts with biological targets. The heat of formation (ΔH°f) for similar furan-containing acrylic acid structures has also been calculated, providing essential thermodynamic data. researchgate.net

Reactivity descriptors derived from quantum mechanics offer a quantitative framework for predicting chemical behavior. mdpi.com Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. mdpi.com

Hardness (η) and Softness (S): These properties quantify the resistance of a molecule to changes in its electron distribution. The Hard and Soft Acids and Bases (HSAB) principle uses these concepts to predict the favorability of a reaction between two molecules. mdpi.com

Fukui Function (f(r)): This function identifies the most reactive sites within a molecule, indicating which atoms are most susceptible to nucleophilic or electrophilic attack. mdpi.com

By calculating these parameters for 3-(5-nitro-2-furyl)acrylic acid, researchers can map its electrostatic potential, identify reactive centers (such as the nitro group and the acrylic acid moiety), and predict its reactivity towards various chemical species.

| Descriptor | Definition | Significance in Reactivity Analysis |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Represents chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from the equilibrium state. mdpi.com |

| Global Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration; harder molecules have a larger energy gap. mdpi.com |

Molecular Dynamics Simulations of Compound Interactions in Model Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior and interactions of atoms and molecules. mdpi.com This technique can be used to study 3-(5-nitro-2-furyl)acrylic acid in various environments, such as in solution or interacting with a polymer matrix or a biological membrane. researchgate.netdovepress.com

In a typical MD simulation, the forces between atoms are calculated using a force field (like COMPASS or AMBER), and Newton's equations of motion are solved to track the trajectory of each atom over time. mdpi.comresearchgate.net This generates a detailed picture of molecular motion, conformational changes, and intermolecular interactions. dovepress.com

For 3-(5-nitro-2-furyl)acrylic acid, MD simulations could be used to:

Analyze Solvation: Simulate the compound in a water box to study how it interacts with solvent molecules, its solubility, and the stability of its hydration shell.

Study Polymer Interactions: Investigate how the compound disperses in and interacts with a polymer matrix, which is relevant for drug delivery applications. dovepress.com Key parameters such as binding energy, mean square displacement (MSD), and radius of gyration (Rg) can quantify the strength of interaction and the compound's mobility within the matrix. dovepress.commdpi.com

Simulate Membrane Permeation: Model the interaction of the compound with a lipid bilayer to predict its ability to cross cell membranes, a critical step for bioavailability.

Analysis of MD trajectories often involves calculating metrics like the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radial Distribution Function (RDF) to understand the local structure and arrangement of molecules around the compound. dovepress.com Hydrogen bond analysis is particularly important for understanding the specific interactions that stabilize the compound within its environment. dovepress.com

In Silico Prediction of Structure-Activity Relationships (SAR) for Nitrofuran-Acrylic Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for medicinal chemistry as they link the chemical structure of a compound to its biological activity. For the nitrofuran-acrylic scaffold, SAR helps to identify the key molecular features responsible for its effects.

Several studies on related nitrofuran derivatives provide valuable SAR insights:

The 5-Nitrofuran Moiety: The presence of the 5-nitrofuran group is consistently identified as a critical feature for the biological activity of this class of compounds. nih.govmdpi.com This group is often essential for the mechanism of action, which can involve enzymatic reduction of the nitro group to form reactive cytotoxic species.

Substituents on the Scaffold: The type and position of substituents on the furan ring or the acrylic chain can modulate activity. For instance, in a series of furan chalcones, which share a similar core structure, the presence and position of chloro-substituents on an adjacent phenyl ring were found to be determinant for urease inhibitory activity. mdpi.com Specifically, compounds with 2,5-dichloro or 2-chloro substitutions showed the highest potency. mdpi.com

The Terminal Group: The nature of the functional group at the end of the acrylic chain (e.g., carboxylic acid, ester, or amide) also plays a significant role. Studies on related 5-nitrofuran hydrazones showed that acylhydrazone derivatives possessed greater biological activity compared to their cyclized 1,3,4-oxadiazoline counterparts. mdpi.com

These findings suggest that the biological activity of the nitrofuran-acrylic scaffold is a finely tuned interplay between the essential 5-nitrofuran group, the electronic properties of the conjugated linker, and the steric and electronic effects of various substituents.

Molecular Docking Studies with Hypothetical Biochemical Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. researchgate.net

For 3-(5-nitro-2-furyl)acrylic acid and related nitrofuran derivatives, docking studies have explored interactions with several hypothetical biochemical targets, primarily enzymes involved in microbial survival.

Bacterial Nitroreductases: A primary mechanism for nitrofuran compounds involves their activation by bacterial nitroreductases. Docking studies have been performed on E. coli nitroreductase (PDB ID: 1YLU), showing that nitrofuran derivatives can fit into the active site. researchgate.net The binding is often stabilized by hydrogen bonds with key amino acid residues like glutamic acid, arginine, and serine, as well as pi-stacking interactions with aromatic residues. researchgate.net

Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in microorganisms. Docking studies have shown that some 5-nitrofuran derivatives can successfully occupy the binding pockets of DHPS, suggesting a potential mechanism for their antimicrobial action. nih.gov

Urease: For certain furan-based chalcones, the enzyme urease has been identified as a target. Docking simulations revealed that active compounds bind with strong affinity within the enzyme's active site, with binding energies significantly lower (more favorable) than that of the standard inhibitor thiourea (B124793). mdpi.com

Other Potential Targets: Other enzymes that have been investigated as potential targets for similar scaffolds include UDP-N-acetylmuramate-l-alanine ligase (MurC), involved in bacterial cell wall synthesis, and lanosterol (B1674476) 14α-demethylase, an important enzyme in fungi. nih.gov

These docking studies provide a rational hypothesis for the biological activity of 3-(5-nitro-2-furyl)acrylic acid, suggesting it may interact with specific microbial enzymes. The calculated binding affinities and the specific interactions observed can guide the design of more potent and selective inhibitors.

| Scaffold/Compound Type | Hypothetical Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Substituted Nitrofuran Derivatives | E. coli Nitroreductase (1YLU) | Binding scores ranged from -5.9 to -8.8 kcal/mol. Interactions involved H-bonds with GLU, ARG, SER residues. | researchgate.net |

| 5-Nitrofuran-2-carbohydrazides | Dihydropteroate Synthase (DHPS) | Active compounds successfully occupied the p-amino benzoic acid (PABA) binding pocket of the enzyme. | nih.gov |

| Furan Chalcones | Urease | Top compounds showed binding affinities of -7.2 kcal/mol, stronger than the standard inhibitor thiourea (-3.4 kcal/mol). | mdpi.com |

| Indole-based Heterocycles | UDP-N-acetylmuramate-l-alanine ligase (MurC) | An active compound showed a binding energy of -11.5 kcal/mol, superior to the standard drug ampicillin. | nih.gov |

Molecular Mechanisms of Biological Interaction in Vitro and Biochemical Focus

Elucidation of Specific Enzymatic Inhibition Profiles (In Vitro Biochemical Assays)

The biological activity of 3-(5-Nitro-2-furyl)acrylic acid and related nitrofurans is intrinsically linked to their reduction by nitroreductase enzymes. wikipedia.org In bacterial systems, two primary types of oxygen-insensitive nitroreductases, designated as type I, are responsible for this activation. These enzymes, encoded by the nfsA and nfsB genes, catalyze the reduction of the nitro group. nih.govnih.gov This process is crucial, as the reduced intermediates are the primary agents of toxicity. nih.gov The activity of these nitroreductases is a key determinant of the susceptibility of an organism to nitrofurans. nih.gov

In vitro assays have demonstrated that the reduction of nitrofurans is dependent on cellular reductase activity. Studies have shown that bacterial extracts from susceptible strains exhibit a greater ability to reduce these compounds compared to resistant strains. oup.com This suggests that the level of nitroreductase activity directly correlates with the compound's efficacy. The reduction process itself involves flavoproteins, such as nitrofuran reductase, which utilize cofactors like flavin mononucleotide (FMN) and electron donors like NADH or NADPH to generate highly reactive intermediates. nih.govpatsnap.com

Beyond the primary activating enzymes, nitrofurans can also inhibit other specific enzymatic pathways. At lower concentrations, some nitrofurans have been shown to inhibit the inducible synthesis of enzymes like β-galactosidase and galactokinase in bacteria such as Klebsiella aerogenes and Escherichia coli. nih.gov At higher concentrations, there is evidence of interference with enzymes involved in the citric acid cycle. nih.gov This indicates a broader, concentration-dependent impact on cellular enzymatic machinery beyond the initial activation step.

Investigation of DNA Adduct Formation and Damage Mechanisms (In Vitro Studies)

A primary mechanism of action for activated 3-(5-Nitro-2-furyl)acrylic acid is the induction of damage to bacterial DNA. patsnap.com The highly reactive intermediates generated through enzymatic reduction are capable of interacting with DNA, leading to strand breakage. patsnap.comnih.gov In vitro studies using various mammalian cell lines, including L929, KB, and BHK-21 cells, have demonstrated that nitrofuran derivatives can cause single-strand breaks in DNA, a process that is notably enhanced under hypoxic conditions which favor the reduction of the nitro group. nih.govaacrjournals.org

The damage to DNA is a direct consequence of the reactive intermediates binding to and disrupting the DNA structure. oup.com This damage, in turn, inhibits crucial cellular processes such as DNA replication and synthesis, ultimately hindering bacterial proliferation. patsnap.comnih.gov The genotoxic effects of nitrofurans have been confirmed in multiple in vitro systems. For instance, nitrofurantoin (B1679001), a related compound, has been shown to damage the DNA of cultured human fibroblasts, leading to a blockage of DNA synthesis. nih.gov The extent of this DNA damage is dependent on both the concentration of the nitrofuran and the duration of exposure. mcmaster.ca

It is proposed that the toxicity and DNA damage result from the actions of these toxic metabolic reduction intermediates. mcmaster.ca The damage inflicted upon the DNA can be significant, and in some cellular systems, repair mechanisms are activated to remove the lesions. However, in cells with deficient repair systems, such as Xeroderma pigmentosum fibroblasts, the repair of nitrofuran-induced DNA damage is impaired. nih.gov

Pathways of Redox Cycling and Reactive Oxygen Species Generation

The reduction of the nitro group of 3-(5-Nitro-2-furyl)acrylic acid is a central event that can lead to the generation of reactive oxygen species (ROS). This process, known as redox cycling, occurs when the nitroaromatic anion radical, formed by a one-electron reduction, reacts with molecular oxygen. nih.gov This reaction regenerates the parent nitrofuran compound and produces a superoxide (B77818) anion radical (O₂⁻). nih.govresearchgate.net

This futile cycle of reduction and re-oxidation can lead to a significant accumulation of ROS, including superoxide and hydrogen peroxide (H₂O₂), within the cell. nih.govnih.gov The generation of these species induces a state of oxidative stress. nih.gov In vitro studies using subcellular fractions from the digestive gland of the mussel Mytilus edulis have shown that nitrofurantoin can stimulate NAD(P)H-dependent oxygen consumption, leading to the formation of H₂O₂ and hydroxyl radicals (•OH). nih.gov The production of •OH is thought to occur, at least in part, through an iron-catalyzed Haber-Weiss reaction and a free radical-driven Fenton reaction. nih.gov

Modulation of Cellular Metabolic Pathways (In Vitro Biochemical Investigations)

The reactive intermediates produced from the reduction of 3-(5-Nitro-2-furyl)acrylic acid can interfere with multiple cellular metabolic pathways. nih.gov One of the key targets is the inhibition of enzymes involved in carbohydrate metabolism. la.gov Specifically, at higher concentrations, nitrofurans have been shown to inhibit enzymes of the citric acid cycle. nih.govoup.com

The mechanism of this interference is thought to involve the reaction of electrophilic intermediates with nucleophilic sites on various macromolecules, including enzymes essential for metabolic processes. nih.gov This can disrupt the normal flow of energy and building blocks within the cell. Furthermore, the anti-protozoal activity of some related compounds, like nitazoxanide, is attributed to the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron-transfer reaction, which is critical for anaerobic energy metabolism. wikipedia.org

In addition to direct enzyme inhibition, nitrofurans can also impact metabolic pathways by interfering with the synthesis of essential macromolecules. The reactive intermediates can attack ribosomal proteins, which disrupts protein synthesis. wikipedia.orgyoutube.com This, along with the inhibition of DNA and RNA synthesis, leads to a broad disruption of cellular function and growth. nih.govyoutube.com There is also evidence that some nitrofurans can interfere with folate metabolism. medex.com.bd

Molecular-Level Mechanisms of Resistance Development in Model Biological Systems

Resistance to nitrofurans, including 3-(5-Nitro-2-furyl)acrylic acid, primarily develops through mutations that lead to a decrease in the activity of the activating nitroreductase enzymes. oup.com In model organisms like E. coli, resistance is most commonly associated with loss-of-function mutations in the nfsA and nfsB genes. nih.govoup.com These mutations result in the production of inactive nitroreductases, which are unable to efficiently reduce the nitrofuran pro-drug to its toxic intermediates. researchgate.net

The development of resistance often occurs in a stepwise manner. An initial mutation in the nfsA gene can lead to a partial loss of nitroreductase activity and an intermediate level of resistance. nih.gov A subsequent mutation in the nfsB gene can then lead to a more complete loss of reductase activity and a higher level of resistance. nih.gov

Another, though less common, mechanism of resistance involves mutations in the ribE gene, which encodes for an enzyme involved in the biosynthesis of flavin mononucleotide (FMN), an essential cofactor for the NfsA and NfsB nitroreductases. nih.govdovepress.com Additionally, the overexpression of efflux pumps, such as the OqxAB system, can contribute to increased resistance by actively transporting the nitrofuran out of the bacterial cell. nih.gov In some rare instances, resistance has been linked to enzymes that can hydrolyze the nitrofuran, rendering it inactive. nih.gov

Table of Findings on Molecular Mechanisms:

Table of Mentioned Compounds:

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development for Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-(5-Nitro-2-furyl)acrylic acid and other nitrofuran derivatives. waters.comwaters.com Its versatility allows for the separation of parent compounds and their metabolites from complex matrices. jfda-online.comacs.org

Sample Preparation and Extraction

Effective sample preparation is crucial for accurate HPLC analysis. For biological matrices, this often involves acid hydrolysis to release protein-bound metabolites. nih.govfda.gov This is followed by derivatization, commonly with 2-nitrobenzaldehyde, to create more stable and detectable derivatives. nih.goviaea.org Liquid-liquid extraction with solvents like ethyl acetate (B1210297) is then used to isolate the derivatized analytes. jfda-online.comiaea.org Solid-phase extraction (SPE) is another common technique for sample cleanup and concentration, enhancing the sensitivity of the method. nih.govresearchgate.net For simpler matrices, direct dissolution in an appropriate solvent, such as a mixture of methanol (B129727) and water, may be sufficient. jfda-online.com

Chromatographic Conditions

Reversed-phase HPLC is the most frequently employed mode for the separation of nitrofuran compounds. waters.comnih.gov C18 columns are widely used, offering excellent separation of these analytes. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often necessary to achieve optimal separation of all compounds of interest in a reasonable time. waters.com

Detection Techniques

Several detection methods can be coupled with HPLC for the analysis of 3-(5-Nitro-2-furyl)acrylic acid and its analogs.

UV-Vis Detection: This is a common and cost-effective detection method. Nitrofuran compounds exhibit strong UV absorbance, allowing for their detection and quantification. nih.gov

Mass Spectrometry (LC-MS/MS): Tandem mass spectrometry is a highly sensitive and selective technique, making it ideal for trace-level analysis and confirmatory purposes. jfda-online.comacs.orgnih.gov It provides structural information, which aids in the unambiguous identification of the analytes. usda.gov

Fluorescence Detection (HPLC-FLD): This method involves the use of a fluorescent derivatizing agent to enhance the sensitivity of detection. For instance, 2-hydroxy-1-naphthaldehyde (B42665) has been used to create highly fluorescent derivatives of nitrofuran metabolites, enabling their detection at very low concentrations. nih.govresearchgate.net

Chemiluminescence (CL) Detection: Post-column chemiluminescence detection, based on the enhancement of the luminol-hydrogen peroxide reaction by nitrofurans, offers another sensitive detection option. researchgate.net

Below is an interactive table summarizing typical HPLC conditions for the analysis of nitrofuran derivatives.

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile and water/buffer | nih.govresearchgate.net |

| Detection | UV-Vis, MS/MS, Fluorescence, Chemiluminescence | nih.govresearchgate.netnih.govnih.gov |

| Sample Preparation | Hydrolysis, Derivatization, LLE, SPE | jfda-online.comnih.govnih.goviaea.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While 3-(5-Nitro-2-furyl)acrylic acid itself is not sufficiently volatile for direct GC-MS analysis, the technique is valuable for the analysis of its volatile derivatives and certain metabolites. nih.govresearchgate.net

Derivatization

To make nitrofuran compounds and their metabolites amenable to GC-MS analysis, a derivatization step is often necessary to increase their volatility and thermal stability. This can involve converting polar functional groups into less polar ones. For instance, carboxylic acid groups can be esterified.

Pyrolysis-GC/MS

Pyrolysis-GC/MS is a specialized technique where the sample is heated to a high temperature in the absence of oxygen, causing it to decompose into smaller, more volatile fragments. nih.govresearchgate.net These fragments are then separated by GC and identified by MS. This method can provide structural information about the original polymer or complex molecule. shimadzu.com While direct analysis of 3-(5-Nitro-2-furyl)acrylic acid by this method is not common, it is a powerful tool for characterizing materials that may contain or be derived from it. uva.nl

Mass Spectrometric Analysis

The mass spectrometer separates the ionized fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound. This "fingerprint" allows for the confident identification of the analytes. researchgate.net

The following table provides a general overview of a GC-MS method.

| Parameter | Condition | Reference |

| Technique | Pyrolysis-GC/MS for structural analysis | nih.govresearchgate.net |

| Derivatization | May be required to increase volatility | N/A |

| Detection | Mass Spectrometry (MS) | researchgate.net |

| Application | Analysis of volatile derivatives and degradation products | uva.nl |

Capillary Electrophoresis and Microfluidic Platforms for Assay Development

Capillary electrophoresis (CE) and microfluidic platforms represent modern, miniaturized approaches to chemical analysis that offer advantages such as high separation efficiency, low sample and reagent consumption, and rapid analysis times. mdpi.com

Capillary Electrophoresis (CE)

CE separates charged molecules in a narrow capillary under the influence of an electric field. kennesaw.edu For the analysis of compounds like 3-(5-Nitro-2-furyl)acrylic acid, which is acidic, CE can be a powerful separation technique. researchgate.net The separation can be optimized by adjusting the pH and composition of the background electrolyte. nih.gov Detection in CE is typically performed using UV-Vis absorbance or, for higher sensitivity, by coupling the capillary to a mass spectrometer (CE-MS). researchgate.net

Microfluidic Platforms

Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample preparation, reaction, separation, and detection, onto a single small chip. nih.govmdpi.com These platforms offer the potential for high-throughput screening and point-of-care diagnostics. For the detection of nitrofuran derivatives, a microfluidic system could be designed to perform automated derivatization followed by electrophoretic separation and detection.

The development of such platforms for the analysis of 3-(5-Nitro-2-furyl)acrylic acid is an active area of research, with the potential to provide rapid and portable analytical solutions.

Electrochemical and Spectrophotometric Detection Techniques

Electrochemical and spectrophotometric methods offer alternative and often simpler approaches for the detection and quantification of 3-(5-Nitro-2-furyl)acrylic acid.

Electrochemical Detection

Electrochemical methods are based on the measurement of an electrical signal (e.g., current or potential) that is generated when the analyte interacts with an electrode. The nitro group in 3-(5-Nitro-2-furyl)acrylic acid is electrochemically active, meaning it can be reduced at an electrode surface. This property can be exploited for its detection using techniques like voltammetry. These methods can be highly sensitive and selective.

Spectrophotometric Detection

Spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. As mentioned in the HPLC section, 3-(5-Nitro-2-furyl)acrylic acid has a characteristic UV-Vis absorption spectrum that can be used for its quantification. nih.gov Colorimetric assays can also be developed where the analyte reacts with a reagent to produce a colored product, the intensity of which is proportional to the analyte's concentration. For example, a spectrophotometric assay has been developed for the detection of 2,5-diformylfuran, a related furan (B31954) compound, which could potentially be adapted for other furan derivatives. mdpi.com

The table below summarizes these detection techniques.

| Technique | Principle | Applicability to 3-(5-Nitro-2-furyl)acrylic acid |

| Electrochemical Detection | Measurement of an electrical signal from the analyte's redox activity. | The nitro group is electroactive, allowing for detection. |

| Spectrophotometric Detection | Measurement of light absorbance by the analyte or a colored derivative. | The compound has a native UV absorbance, and colorimetric assays can be developed. nih.govmdpi.com |

Environmental Fate and Degradation Pathways of 3 5 Nitro 2 Furyl Acrylic Acid

Photochemical Degradation Mechanisms in Simulated Environmental Conditions

The primary abiotic degradation pathway for many nitrofuran compounds in aquatic environments is direct photolysis, a process driven by sunlight. nih.govumn.edu For compounds structurally similar to 3-(5-Nitro-2-furyl)acrylic acid, this process is significantly more influential than indirect photochemical reactions involving reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govresearchgate.net

Studies on related nitrofuran antibiotics have shown that direct photolysis can be rapid, with half-lives as short as a few hours under mid-summer sunlight conditions at mid-latitudes. nih.gov The initial step in the photochemical degradation often involves the isomerization of the molecule, leading to the formation of a photostationary state between different geometric isomers. nih.govumn.edu A major photodegradation product identified in the photolysis of other nitrofurans is 5-nitro-2-furaldehyde (B57684). nih.govresearchgate.net This aldehyde is itself susceptible to further photolysis, potentially leading to the production of nitric oxide (NO), which can be oxidized to nitrous acid. This subsequent reaction can lead to a decrease in the pH of the surrounding water, which in turn can catalyze the degradation of the parent compound in a form of autocatalysis, although natural waters often have sufficient buffering capacity to mitigate this effect. nih.gov

Table 1: Photodegradation of Related Nitrofuran Antibiotics

| Compound | Dominant Pathway | Key Products | Influencing Factors |

|---|---|---|---|

| Furaltadone (B92408) | Direct Photolysis | 5-Nitro-2-furaldehyde | Light Intensity, pH |

| Furazolidone (B1674277) | Direct Photolysis | 5-Nitro-2-furaldehyde | Light Intensity, pH |

| Nitrofurantoin (B1679001) | Direct Photolysis | 5-Nitro-2-furaldehyde | Light Intensity, pH |

This table is illustrative and based on data for structurally related compounds.

Microbial Biotransformation Pathways and Product Identification

Microbial activity plays a significant role in the transformation of nitrofuran compounds in the environment. Various bacterial and fungal species have demonstrated the ability to degrade nitrofurans, although the efficiency and pathways can vary considerably. nih.govresearchgate.netmdpi.com The initial and most critical step in the microbial transformation of nitroaromatic compounds is the reduction of the nitro group. nih.gov

For instance, studies on nitrofurantoin have shown that environmental bacteria can remove a significant percentage of the compound over several weeks. nih.govrepec.org The biodegradation often leads to the formation of several transformation products. In the case of nitrofurantoin, identified metabolites include 1-aminohydantoin, semicarbazide, and hydrazine (B178648), indicating cleavage of the molecule following nitroreduction. nih.gov Fungal species, such as Aspergillus tamarii, have also been shown to degrade nitrofurans like furaltadone and nitrofurazone. researchgate.net

The biotransformation process is not without consequences for the microbial communities themselves. Exposure to nitrofurans can lead to changes in microbial cell properties, such as membrane permeability and cell surface hydrophobicity, and can trigger oxidative stress within the cells. nih.govnih.gov

Table 2: Microbial Biotransformation of Related Nitrofuran Compounds

| Organism Type | Example Species | Compound Transformed | Key Transformation Products |

|---|---|---|---|

| Bacteria | Sphingobacterium sp., Ochrobactrum sp. | Nitrofurantoin | 1-aminohydantoin, Semicarbazide, Hydrazine |

| Bacteria | Comamonadaceae, Pseudomonadaceae | Nitrofurantoin | Not specified |

| Fungi | Aspergillus tamarii | Furaltadone, Nitrofurazone | Not specified |

This table provides examples of microbial transformation of related nitrofuran compounds.

Adsorption, Leaching, and Mobility Characteristics in Environmental Matrices

The movement of 3-(5-Nitro-2-furyl)acrylic acid through soil and sediment is largely controlled by sorption processes. For nitroaromatic compounds in general, soil organic matter (SOM) is the primary component governing sorption. nih.gov The interaction is often stronger than what would be expected from simple hydrophobic partitioning, suggesting that more specific interactions, such as π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic structures within SOM, play a significant role. nih.gov

Clay minerals in soil can also contribute to sorption, although their importance can be dependent on the types of exchangeable cations present. nih.gov The mobility of 3-(5-Nitro-2-furyl)acrylic acid in the environment will also be influenced by its acidity. As an acrylic acid derivative, its ionization state is pH-dependent. In its anionic form, which would be prevalent at neutral to alkaline pH, its mobility in soil may be enhanced due to repulsion from negatively charged soil colloids, though it can still be subject to specific adsorption mechanisms. saskoer.ca

The potential for leaching into groundwater is a key aspect of its environmental fate. This potential is a function of its sorption characteristics and persistence. Models used to assess leaching potential consider factors such as the pesticide's half-life and its sorption coefficient (Koc). researchgate.net Compounds with longer half-lives and lower sorption coefficients are generally considered to have a higher leaching potential. researchgate.net

Theoretical Modeling of Environmental Persistence and Transport

Quantitative Structure-Activity Relationship (QSAR) models are valuable in silico tools for predicting the environmental fate and ecotoxicity of chemicals when experimental data is scarce. ecetoc.orgnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. ecetoc.org

For nitroaromatic compounds, QSAR models have been developed to predict various endpoints, including toxicity to aquatic organisms, which is an indirect indicator of environmental risk. nih.gov Descriptors commonly used in these models for nitroaromatics include the octanol/water partition coefficient (Kow), which indicates hydrophobicity, and quantum chemical parameters like the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), which relate to the compound's reactivity and susceptibility to reduction. nih.gov

The persistence and transport of 3-(5-Nitro-2-furyl)acrylic acid can be theoretically estimated using such models. By inputting its structural information, it is possible to predict its tendency to partition into different environmental compartments (air, water, soil, sediment), its potential for bioaccumulation, and its likely degradation rates. researchgate.net These predictive models are crucial for prioritizing chemicals for further experimental testing and for conducting environmental risk assessments. nih.gov

Strategic Applications of 3 5 Nitro 2 Furyl Acrylic Acid in Chemical Research and Development

Role as a Precursor in Heterocyclic and Complex Organic Synthesis

The unique chemical architecture of 3-(5-nitro-2-furyl)acrylic acid makes it an excellent starting material for the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocycles. chemimpex.comchempap.org Researchers utilize the compound as a key intermediate, leveraging its reactivity to construct advanced molecular frameworks. chemimpex.com

The synthesis of this precursor itself typically involves the condensation reaction between 5-nitro-2-furaldehyde (B57684) and malonic acid or its derivatives. ontosight.ainih.gov Once formed, its acrylic acid and nitrofuran components offer multiple reactive sites for further elaboration. The compound's ability to participate in Michael addition reactions and various coupling processes opens up pathways for designing intricate organic structures. chemimpex.com

A significant area of its application is in the preparation of novel heterocyclic systems. For instance, derivatives of 3-(5-nitro-2-furyl)acrylic acid, such as its acid chloride or mixed anhydrides, serve as key reagents in cyclization reactions. chempap.orgjst.go.jp A notable method has been developed for the synthesis of substituted 1-(5-nitro-2-furyl)-2-(5-X-1,3,4-oxadiazol-2-yl)ethenes. chempap.org This process involves the reaction of 5-substituted tetrazoles with mixed anhydrides of 3-(5-nitro-2-furyl)acrylic acid, such as 3-(5-nitro-2-furyl)acrylic acetic anhydride (B1165640). chempap.org While reactions using 3-(5-nitro-2-furyl)acryloyl chloride resulted in low yields of the desired oxadiazoles, the use of mixed anhydrides in a solvent like xylene significantly improved the outcome. chempap.org

Furthermore, the compound is a precursor to various amide derivatives. Research has shown the preparation of numerous 3-(5-nitro-2-furyl)acrylamides through the condensation of 3-(5-nitro-2-furyl)acryloyl chloride with different alkylamines. jst.go.jp These synthetic routes highlight the compound's role as a foundational block for creating libraries of related molecules with potentially diverse biological activities. chemimpex.comjst.go.jp The search for new derivatives has been spurred by the antimicrobial activity found in related (5-nitro-2-furyl)vinyl substituted heterocycles. chempap.org

Table 1: Examples of Heterocyclic Systems Synthesized from 3-(5-Nitro-2-furyl)acrylic Acid or its Derivatives

| Precursor Derivative | Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3-(5-Nitro-2-furyl)acryloyl chloride | Alkylamines | 3-(5-Nitro-2-furyl)acrylamides | jst.go.jp |

| 3-(5-Nitro-2-furyl)acrylic acetic anhydride | 5-Substituted tetrazoles | 1-(5-Nitro-2-furyl)-2-(5-X-1,3,4-oxadiazol-2-yl)ethenes | chempap.org |

Development of Chemical Probes and Tools for Mechanistic Biological Investigations

The inherent biological activity of 3-(5-nitro-2-furyl)acrylic acid, conferred largely by its nitrofuran group, makes it a subject of interest for mechanistic studies and the potential development of chemical probes. chemimpex.comontosight.ai Chemical probes are small molecules used to study and manipulate biological systems, and the development of new probes is crucial for understanding the roles of proteins and other biomolecules in complex cellular processes. nih.gov

Research has indicated that 3-(5-nitro-2-furyl)acrylic acid exhibits cytotoxic effects. nih.gov An in-vitro study on human embryonic fibroblasts (EUE line) investigated the compound's impact on cell growth and the synthesis of macromolecules. nih.gov The findings suggest that the compound's cytotoxic effects are linked to genotoxicity, as it was shown to induce damage to DNA in human cells. nih.gov This specific interaction with a fundamental cellular process makes it a candidate for designing tools to investigate DNA damage and repair pathways.

The compound's structure, particularly the nitro group, is recognized for enhancing biological activity, which has led to its use as an intermediate in the synthesis of potential pharmaceuticals targeting diseases like cancer. chemimpex.com Its demonstrated effects on fundamental biological processes, such as DNA synthesis, provide a basis for its use in mechanistic biological investigations. nih.gov By modifying its structure, researchers can potentially create derivatives that act as specific inhibitors or labeling agents for proteins involved in these pathways, thereby serving as chemical tools to elucidate complex biological functions.

Table 2: Observed Biological Effects for Mechanistic Investigation

| Biological Target/Process | Observed Effect | Cell Line | Potential Application in Research | Reference |

|---|---|---|---|---|

| Macromolecular Synthesis | Inhibition of DNA synthesis | Human Embryonic Fibroblasts (EUE) | Tool for studying DNA damage and repair mechanisms | nih.gov |

Exploration as a Building Block for Advanced Materials (Focus on Chemical Design)

The reactivity inherent in the furan (B31954) ring and the acrylic acid moiety of 3-(5-nitro-2-furyl)acrylic acid positions it as a valuable building block for the chemical design of advanced materials. chemimpex.com Furan derivatives, in general, are considered important platform chemicals derived from biomass and are used to synthesize polymers, resins, and other materials. nih.gov

The chemical design of materials from 3-(5-nitro-2-furyl)acrylic acid can exploit its functional groups for polymerization and cross-linking. The carbon-carbon double bond in the acrylic acid chain is susceptible to addition reactions, including cycloadditions, which can be used to create novel polymer backbones or cross-linked networks. For example, a related compound, trans-3-(2-furyl)acrylic acid, can undergo [2+2] photocycloaddition to dimerize, forming a cyclobutane (B1203170) derivative. und.edu This resulting di-acid (cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid) has been identified as a potential ligand for creating green metal-organic materials and as a cross-linker for epoxy polymers. und.edu This reactivity demonstrates a clear pathway for using the acrylic structure of 3-(5-nitro-2-furyl)acrylic acid in polymer chemistry.

Furthermore, the compound has been noted for its potential in the development of dyes. chemimpex.com The conjugated system spanning the furan ring and the acrylic acid, which is extended by the electron-withdrawing nitro group, forms a chromophore. By chemically modifying the structure, it is possible to tune the electronic properties and thus the color of the resulting molecule, making it a versatile scaffold for designing new dyes and pigments. The ability to perform tailored modifications on the molecule is a key asset for researchers aiming to create new chemical entities for materials science. chemimpex.com

Table 3: Potential Material Applications Based on Chemical Design

| Chemical Feature | Reaction Type / Principle | Potential Material Application | Reference |

|---|---|---|---|

| Acrylic Acid Double Bond | [2+2] Photocycloaddition | Polymer backbones, epoxy cross-linkers, ligands for metal-organic materials | und.edu |

| Conjugated π-system (Chromophore) | Electronic Property Tuning | Dyes, pigments | chemimpex.com |

Future Research Perspectives and Emerging Directions for 3 5 Nitro 2 Furyl Acrylic Acid

Exploration of Novel Catalytic and Flow Chemistry Transformations

The synthesis and modification of 3-(5-nitro-2-furyl)acrylic acid are poised for significant advancements through the adoption of modern synthetic methodologies. Future research will likely focus on developing more efficient, safer, and sustainable processes.

Catalytic Transformations: The core structure of 3-(5-nitro-2-furyl)acrylic acid, featuring a nitro group, a furan (B31954) ring, and an acrylic acid moiety, offers multiple sites for catalytic modification. A key area of future research will be the selective catalytic hydrogenation of the nitro group to an amino group, which can dramatically alter the compound's biological activity and provide a key intermediate for further derivatization. Research into the catalytic hydrogenation of the parent compound, furfural (B47365), to produce valuable chemicals like 2-methylfuran (B129897) and furfuryl alcohol is well-established, utilizing various noble and non-noble metal catalysts. mdpi.combham.ac.uk These established methods provide a strong foundation for developing selective hydrogenation protocols for the more complex 3-(5-nitro-2-furyl)acrylic acid. The challenge lies in achieving chemoselectivity, reducing the nitro group without affecting the acrylic double bond or the furan ring.

Flow Chemistry: The synthesis of nitrofuran compounds, including the key precursor 5-nitrofurfural, often involves hazardous nitrating agents and exothermic reactions, posing safety and scalability challenges. researchgate.netnih.gov Continuous flow chemistry offers a compelling solution to these problems. Recent studies have demonstrated the successful use of integrated flow platforms for the safe, in-situ generation of nitrating agents like acetyl nitrate (B79036) and the subsequent nitration of furfural to produce nitrofurfural with high reproducibility and yield in short reaction times. researchgate.netnih.gov This approach minimizes the handling of explosive intermediates and allows for precise control over reaction parameters, leading to improved safety and efficiency. youtube.comnih.gov Future work will likely extend these flow chemistry principles to the entire synthetic sequence for 3-(5-nitro-2-furyl)acrylic acid and its derivatives, enabling on-demand, scalable, and safer production.

Table 1: Comparison of Batch vs. Flow Chemistry for Nitrofuran Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Enhanced safety through small reactor volumes and superior heat and mass transfer. |

| Scalability | Often challenging and requires significant process redesign. | More straightforward to scale by extending operation time or using parallel reactors. |

| Reproducibility | Can be variable due to challenges in maintaining uniform conditions. | High reproducibility due to precise control over temperature, pressure, and mixing. |

| Reaction Time | Can be lengthy, often requiring hours for completion. | Significantly reduced, with some reactions completed in minutes. researchgate.netnih.gov |

Integration with Advanced High-Throughput Screening Methodologies (In Vitro Biochemical Assays)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of vast compound libraries against specific biological targets. manchester.ac.uknih.gov For a versatile scaffold like 3-(5-nitro-2-furyl)acrylic acid, HTS represents a powerful tool for uncovering novel biological activities beyond its known antimicrobial properties.

Future research will involve the inclusion of 3-(5-nitro-2-furyl)acrylic acid and a diverse library of its derivatives in various HTS campaigns. These campaigns target a wide range of enzymes, receptors, and cellular pathways implicated in diseases such as cancer, inflammation, and parasitic infections. nih.govresearchgate.net Enzymes, in particular, are common targets, with fluorescence-based assays being the most prevalent readout method. nih.gov

A key area of focus will be screening for inhibitors of specific enzymes crucial for pathogen survival or disease progression. For example, libraries of nitrofuran derivatives have been screened for activity against Mycobacterium tuberculosis, identifying novel scaffolds for antitubercular drug discovery. nih.gov Similarly, HTS can be employed to identify nitrofuran-based inhibitors of enzymes like trypanothione (B104310) reductase from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The development of robust, miniaturized biochemical assays in 96, 384, or 1536-well formats is essential for the successful application of HTS to nitrofuran libraries. manchester.ac.uk

Table 2: Key Parameters in High-Throughput Screening for Enzyme Inhibitors

| Parameter | Description | Relevance to Nitrofurans |

| Assay Format | The specific technology used to measure biological activity (e.g., fluorescence, luminescence, absorbance). manchester.ac.uk | Fluorescence-based assays are common and can be adapted to measure the inhibition of nitrofuran-targeted enzymes. nih.gov |

| Compound Library | A large collection of diverse chemical structures to be tested. | A library of 3-(5-nitro-2-furyl)acrylic acid derivatives would be screened. |